2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core with hydroxy, methoxy, and thione functional groups, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 3-hydroxy-4-methoxybenzaldehyde and 7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol or further to a sulfide.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thione group may produce a thiol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their antitumor activity and PARP-1 inhibition.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-3-5-15-12(7-10)8-13-18(24-15)20-17(21-19(13)25)11-4-6-16(23-2)14(22)9-11/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVGSKDSPSQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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